Phe-Gly-Gly

Description

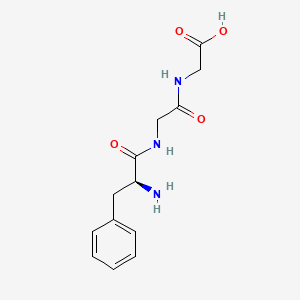

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c14-10(6-9-4-2-1-3-5-9)13(20)16-7-11(17)15-8-12(18)19/h1-5,10H,6-8,14H2,(H,15,17)(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXPHWZXEXNDIW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178213 | |

| Record name | Phenylalanyl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23576-42-3 | |

| Record name | Phenylalanylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23576-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanyl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Phe-Gly-Gly

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification methodologies for the tripeptide L-Phenylalanyl-glycyl-glycine (Phe-Gly-Gly). It covers the predominant solid-phase and solution-phase synthesis strategies, including detailed discussions on protecting groups, coupling reagents, and reaction conditions. Furthermore, this document outlines the principal techniques for the purification of the crude peptide, with a focus on high-performance liquid chromatography (HPLC) and crystallization.

Introduction to this compound

This compound is a tripeptide composed of the amino acids phenylalanine, glycine, and glycine. As a fundamental peptide structure, its synthesis is a common model for peptide chemistry and it can serve as a fragment in the synthesis of more complex polypeptides. Understanding its synthesis and purification is crucial for researchers in drug discovery, biochemistry, and materials science.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for peptide synthesis due to its efficiency and amenability to automation. The peptide is assembled sequentially while one end is attached to an insoluble polymer support (resin).

Protecting Group Strategies:

Two main orthogonal protecting group strategies are employed in SPPS:

-

Fmoc/tBu Strategy: This approach utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group and acid-labile tert-butyl (tBu) based groups for side-chain protection. The Fmoc group is typically removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF).

-

Boc/Bzl Strategy: This strategy employs the acid-labile tert-Butoxycarbonyl (Boc) group for α-amino protection and benzyl (Bzl) based groups for side-chain protection. The Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA).

Synthesis Workflow (Fmoc/tBu Strategy):

The synthesis of this compound via the Fmoc/tBu strategy proceeds from the C-terminus (Glycine) to the N-terminus (Phenylalanine).

Experimental Protocol: SPPS of this compound (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using pre-loaded Fmoc-Gly-Wang resin.

-

Resin Swelling:

-

Place 250 mg of Fmoc-Gly-Wang resin (0.4 mmol/g loading) in a solid-phase synthesis vessel.

-

Add 5 mL of dichloromethane (DCM) and allow the resin to swell for 20 minutes with gentle agitation.

-

Drain the DCM and wash the resin three times with 5 mL of DMF.[1]

-

-

Fmoc Deprotection (First Glycine):

-

Coupling of the second Glycine (Fmoc-Gly-OH):

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq, 0.3 mmol, 89.2 mg), HBTU (2.9 eq, 0.29 mmol, 110 mg), and HOBt (3 eq, 0.3 mmol, 46 mg) in 2 mL of DMF.

-

Add DIPEA (6 eq, 0.6 mmol, 105 µL) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test (should be negative).[1]

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection (Second Glycine):

-

Repeat step 2.

-

-

Coupling of Phenylalanine (Fmoc-Phe-OH):

-

In a separate vial, dissolve Fmoc-Phe-OH (3 eq, 0.3 mmol, 116.2 mg), HBTU (2.9 eq, 0.29 mmol, 110 mg), and HOBt (3 eq, 0.3 mmol, 46 mg) in 2 mL of DMF.

-

Add DIPEA (6 eq, 0.6 mmol, 105 µL) to activate the amino acid.

-

Add the activated solution to the resin and agitate for 1-2 hours.

-

Perform a Kaiser test to ensure completion.

-

Drain and wash the resin as in step 3.

-

-

Final Fmoc Deprotection:

-

Repeat step 2.

-

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[3]

-

Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]

-

Filter the solution to separate the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[1][5]

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

-

Dry the crude this compound peptide under vacuum.

-

Table 1: Typical Reagents and Ratios for Fmoc-SPPS

| Step | Reagent | Equivalents (relative to resin loading) |

| Fmoc Deprotection | Piperidine/DMF | 20% (v/v) |

| Amino Acid Activation | Fmoc-Amino Acid | 3 - 5 |

| HBTU/HATU | 2.9 - 4.5 | |

| HOBt/HOAt | 3 - 4.5 | |

| DIPEA/NMM | 6 - 10 | |

| Cleavage | TFA | 95% |

| Scavengers (TIS, Water) | 2.5% each |

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the stepwise coupling of amino acids in a homogenous solution.[6] While less common for routine synthesis, it is advantageous for large-scale production of shorter peptides.[7] The main challenge in LPPS is the purification of the intermediate peptide after each coupling step, which is often achieved by extraction or crystallization.

General LPPS Procedure:

-

Protection: The amino group of one amino acid and the carboxyl group of the other are protected. For this compound, one might start with Boc-Phe-OH and H-Gly-Gly-OEt.

-

Coupling: The protected amino acids are coupled using a coupling agent like DCC or EDC in an organic solvent.

-

Deprotection: One of the protecting groups is selectively removed to allow for the next coupling step.

-

Purification: The product is purified after each step.

Table 2: Comparison of SPPS and LPPS for this compound Synthesis

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

| Principle | Peptide chain grows on an insoluble resin support. | Synthesis occurs in a homogeneous solution. |

| Purification | Excess reagents removed by simple washing and filtration. | Requires extraction or crystallization after each step. |

| Automation | Easily automated. | Difficult to automate. |

| Scalability | Suitable for small to medium scale. | More suitable for large-scale synthesis of short peptides. |

| Reaction Monitoring | Difficult to monitor reaction completion directly. | Can be monitored by techniques like TLC or HPLC. |

| Overall Yield | Generally high due to the use of excess reagents. | Can be lower due to losses during purification steps. |

Purification of this compound

The crude peptide obtained from synthesis contains various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[8] Therefore, a robust purification strategy is essential to obtain high-purity this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard and most effective method for peptide purification.[8][9] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18 silica) and a polar mobile phase.[9]

Purification Workflow:

Experimental Protocol: Preparative RP-HPLC

-

Sample Preparation: Dissolve the crude this compound in Mobile Phase A to a concentration of 10-20 mg/mL. If solubility is an issue, a minimal amount of acetonitrile can be used.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Degas both mobile phases before use.[9]

-

-

HPLC Conditions:

-

Column: Preparative C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size).

-

Flow Rate: Dependent on the column diameter (e.g., 15-20 mL/min).

-

Detection: UV at 214 nm (peptide bond) and 280 nm (phenylalanine aromatic ring).[9]

-

Gradient: A typical gradient would be a linear increase from 5% to 50% Mobile Phase B over 30-40 minutes. This may require optimization based on the crude sample purity.

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the fractions with the desired purity (typically >98%) and freeze-dry to obtain the final product as a white, fluffy powder.

Table 3: Typical RP-HPLC Parameters for Peptide Purification

| Parameter | Recommended Condition |

| Stationary Phase | C18-derivatized silica |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of increasing Acetonitrile concentration |

| Detection Wavelength | 214 nm and 280 nm |

| Ion-Pairing Agent | Trifluoroacetic Acid (TFA) |

Crystallization

Crystallization can be an effective purification method for peptides, particularly at a larger scale, yielding a product of very high purity. The process involves dissolving the crude peptide in a suitable solvent and then changing the conditions (e.g., temperature, solvent composition) to induce the formation of crystals.

General Crystallization Protocol:

-

Solvent Selection: Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., water, or a water/organic solvent mixture).

-

Induce Supersaturation: This can be achieved by:

-

Cooling: Slowly cooling the saturated solution.

-

Evaporation: Allowing the solvent to evaporate slowly.

-

Anti-solvent addition: Slowly adding a solvent in which the peptide is insoluble (e.g., adding ethanol or acetone to an aqueous solution).

-

-

Crystal Growth: Allow the solution to stand undisturbed for a period ranging from hours to days.

-

Isolation: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

The success of crystallization is highly dependent on the purity of the starting material and requires careful optimization of parameters such as pH, temperature, and solvent system.[10]

Conclusion

The synthesis and purification of this compound can be successfully achieved using well-established peptide chemistry protocols. Solid-phase peptide synthesis, particularly with the Fmoc/tBu strategy, offers a reliable and efficient method for obtaining the crude peptide. Subsequent purification by reversed-phase HPLC is the most effective technique for achieving high purity. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals involved in peptide synthesis and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. cris.unibo.it [cris.unibo.it]

- 6. labcompare.com [labcompare.com]

- 7. 1H NMR-based metabolomics combined with HPLC-PDA-MS-SPE-NMR for investigation of standardized Ginkgo biloba preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Glycine crystallization in frozen and freeze-dried systems: effect of pH and buffer concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Phe-Gly-Gly

This technical guide provides a comprehensive overview of the core chemical and physical properties of the tripeptide Phenylalanyl-glycyl-glycine (Phe-Gly-Gly). Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and visualizes a standard experimental workflow.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key chemical and physical data.

| Property | Value | Source(s) |

| IUPAC Name | 2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | [1][2] |

| Synonyms | L-Phenylalanyl-glycyl-glycine, H-Phe-Gly-Gly-OH, FGG | [1][3] |

| CAS Number | 23576-42-3 | [1][3] |

| Molecular Formula | C13H17N3O4 | [1][3] |

| Molecular Weight | 279.29 g/mol | [1][3] |

| Appearance | White powder | [3] |

| Melting Point | 235-236 °C (decomposes) | [2] |

| Density | 1.296 g/cm³ | [2] |

| pKa (Predicted) | 3.30 ± 0.10 | [2] |

| Storage Temperature | -20°C | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its application in research and development. The following sections provide an overview of standard experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is a widely used method for producing peptides like this compound efficiently.[4] The synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Gly-OH

-

Fmoc-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% Piperidine in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Protocol:

-

Resin Swelling: The Fmoc-Gly-Wang resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound glycine is removed by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed with DMF and DCM.

-

Coupling of the second Glycine: Fmoc-Gly-OH is pre-activated with DIC and HOBt in DMF and then added to the resin. The coupling reaction is allowed to proceed for 2 hours. The resin is then washed with DMF and DCM.

-

Fmoc Deprotection: The Fmoc group of the newly added glycine is removed using 20% piperidine in DMF, followed by washing.

-

Coupling of Phenylalanine: Fmoc-Phe-OH is pre-activated with DIC and HOBt in DMF and coupled to the dipeptide-resin. The reaction is monitored for completion.

-

Final Fmoc Deprotection: The Fmoc group of the N-terminal phenylalanine is removed.

-

Cleavage and Deprotection: The synthesized tripeptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Washing: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers.

-

Drying: The crude this compound is dried under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude this compound is typically purified using RP-HPLC to achieve high purity.

Materials:

-

Crude this compound

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

C18 HPLC column

Protocol:

-

Sample Preparation: The crude peptide is dissolved in a minimal amount of Solvent A.

-

Chromatography: The dissolved peptide is injected onto a C18 column. A linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) is used to elute the peptide.

-

Fraction Collection: Fractions are collected based on the UV absorbance at 220 nm and 280 nm.

-

Analysis: The purity of the collected fractions is analyzed by analytical HPLC and mass spectrometry.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified this compound as a white powder.

Characterization by Mass Spectrometry and NMR Spectroscopy

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized this compound. The expected monoisotopic mass is 279.1219 Da.[1]

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure and purity of the tripeptide. In 1H NMR, characteristic signals for the aromatic protons of phenylalanine, the alpha-protons of each amino acid, and the backbone amide protons would be observed.[5][6]

Visualizations

The following diagrams illustrate key experimental workflows related to this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Caption: Purification and analysis workflow for this compound.

Biological Context

This compound is a tripeptide that can be considered a metabolite, arising from the breakdown of larger proteins.[1] While specific signaling pathways directly initiated by this compound are not extensively documented, its constituent amino acids, phenylalanine and glycine, play crucial roles in various biological processes. Phenylalanine is an essential aromatic amino acid, and glycine is the simplest amino acid, contributing to the flexibility of protein structures.[7] The primary biological significance of this compound in research often lies in its use as a building block for the synthesis of more complex, biologically active peptides and pseudopeptides.[8] For instance, the Phe-Gly motif is found in biologically active peptides like dermorphin and substance P.[8]

References

- 1. This compound | C13H17N3O4 | CID 152644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound 23576-42-3 [sigmaaldrich.com]

- 4. homework.study.com [homework.study.com]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 7. Amino acid - Wikipedia [en.wikipedia.org]

- 8. Design, synthesis, and evaluation of Phe-Gly mimetics: heterocyclic building blocks for pseudopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of Phe-Gly-Gly and Related Tripeptides in Cellular Processes

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tripeptide Phenylalanyl-Glycyl-Glycine (Phe-Gly-Gly) is a metabolite composed of L-phenylalanine and two glycine residues.[1] While direct research on the specific biological role of the L-enantiomeric form of this compound in cellular processes is limited, extensive studies on its D-isomeric analogue, D-Phe-D-Glu-Gly (feG), have revealed potent anti-inflammatory and immunomodulatory activities. This technical guide provides a comprehensive overview of the established biological functions of feG as a proxy for understanding the potential activities of this compound-like peptides. It details the signaling pathways involved in its primary mechanism of action—the inhibition of leukocyte adhesion—and presents quantitative data on its efficacy. Furthermore, this guide includes detailed experimental protocols for solid-phase peptide synthesis and for assessing the biological activity of such peptides in vitro.

Core Biological Function: Anti-Inflammation via Leukocyte Adhesion Inhibition

The most significant and well-documented biological role attributed to a Phe-Gly-containing tripeptide comes from studies on D-Phe-D-Glu-Gly (feG) . This peptide is a potent anti-inflammatory agent that functions primarily by modulating the activity of leukocytes, particularly neutrophils.[2][3] Its core function is the inhibition of leukocyte activation, which prevents their adhesion to tissues, chemotaxis, and subsequent migration into sites of inflammation.[2][4] By arresting the movement of these immune cells, feG effectively reduces the severity of inflammatory responses, such as those seen in type I immediate hypersensitivity reactions and endotoxemia.[5][6]

The action of feG is notably dependent on the activation state of the immune cells. In vitro, its inhibitory effects on leukocyte adhesion are observed only when the cells are stimulated with an activating agent, such as Platelet-Activating Factor (PAF).[2][4][7] This suggests that feG targets pathways that are engaged during an active inflammatory response.

Signaling Pathways and Molecular Mechanism of Action

The anti-adhesive effects of feG are mediated through its interaction with and modulation of cell surface receptors on leukocytes, primarily integrins.

-

Integrin Modulation: The primary mechanism involves the modulation of β1 and β2 integrins. Specifically, feG has been shown to interfere with the function of αMβ2 integrin (also known as Mac-1 or CD11b/CD18) .[2][5] It reduces the binding of antibodies to the CD11b subunit, suggesting a conformational change or downregulation that impairs the integrin's ability to bind its ligands.[8][9] This interference directly inhibits the adhesion of leukocytes to substrates like fibrinogen and fibronectin, which are crucial for their extravasation into tissues.[2][4] The peptide also reduces the expression of α4 integrin (CD49d) on circulating neutrophils following an antigen challenge.[3]

-

Interaction with FcγRIII (CD16): Evidence suggests a possible interaction with the low-affinity IgG receptor FcγRIII (CD16), which often works in conjunction with integrins to mediate immune cell functions.[2][4][8] feG reduces the binding of CD16b antibodies to neutrophils, indicating that its mechanism may involve altering the activity of co-stimulatory molecules.[9]

The collective effect of these molecular interactions is the disruption of the leukocyte adhesion cascade, a critical multi-step process required for immune cells to exit the bloodstream and enter inflamed tissue.

Quantitative Data on Bioactivity

The D-isomeric tripeptide feG exhibits high potency, with biological effects observed at picomolar and nanomolar concentrations in vitro and at microgram-per-kilogram doses in vivo.

| Parameter | Species / Cell Type | Condition | Concentration / Dose | Result | Reference |

| Inhibition of Leukocyte Adhesion | Rat Peritoneal Leukocytes | PAF (10⁻⁹M) Stimulated | 10⁻¹²M - 10⁻¹⁰M | Significant inhibition of adhesion to fibrinogen and fibronectin | [2][4][10] |

| CD11b Antibody Binding | Human Neutrophils | PAF Stimulated | Picomolar range | 34% reduction in binding | [8][9] |

| CD11b Antibody Binding | Rat Neutrophils | PAF Stimulated | 10⁻¹¹M | 35% reduction in binding | [9] |

| CD16 Antibody Binding | Rat Neutrophils | PAF Stimulated | 10⁻¹¹M | 43% reduction in binding | [9] |

| Neutrophil Migration (in vivo) | Rat | - | 100 µg/kg (intraperitoneal) | 40% reduction in migration | [8][9] |

| Pulmonary Inflammation | Rat | Ovalbumin Challenge | - | 69% reduction in eosinophils, 67% reduction in neutrophils | [6] |

Metabolism, Uptake, and Stability

Small peptides like this compound are typically absorbed in the small intestine through the peptide transporter 1 (PepT1), which actively transports di- and tripeptides into enterocytes.[11][12] Once absorbed, their bioavailability is often limited by rapid degradation by various proteases and peptidases present in the gastrointestinal tract, blood plasma, liver, and kidneys.[13][14]

The use of D-amino acids, as in the case of feG, is a common strategy in drug development to enhance peptide stability. D-amino acids are not recognized by most endogenous proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its half-life and biological activity in vivo.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes a standard manual Fmoc-based SPPS for a tripeptide.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Gly-OH, Fmoc-Phe-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Methodology:

-

Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30 minutes. Drain the DMF.

-

Fmoc Deprotection (Cycle 1): Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Coupling (Cycle 1 - Glycine):

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm reaction completion. Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection (Cycle 2): Repeat Step 2.

-

Coupling (Cycle 2 - Phenylalanine): Repeat Step 3 using Fmoc-Phe-OH.

-

Final Fmoc Deprotection: Repeat Step 2 to remove the N-terminal Fmoc group from Phenylalanine.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM (5x) and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2 hours.

-

Filter to collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a flask of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Leukocyte Adhesion Assay

This protocol provides a general method to assess the anti-adhesive properties of a peptide.

Materials:

-

96-well microtiter plates

-

Fibrinogen or fibronectin solution (e.g., 10 µg/mL in PBS)

-

Leukocytes (e.g., isolated primary neutrophils)

-

Platelet-Activating Factor (PAF)

-

Test peptide (e.g., feG or this compound)

-

Cell viability stain (e.g., Calcein-AM)

-

Plate reader with fluorescence capability

Methodology:

-

Plate Coating: Coat wells of a 96-well plate with fibrinogen or fibronectin solution overnight at 4°C. Wash wells with PBS to remove unbound protein.

-

Cell Preparation: Isolate leukocytes and resuspend in an appropriate buffer. Label cells with Calcein-AM according to the manufacturer's protocol.

-

Treatment: Pre-incubate the fluorescently labeled leukocytes with various concentrations of the test peptide (e.g., 10⁻¹³M to 10⁻⁹M) for 15-30 minutes.

-

Activation and Adhesion: Add an activating agent (e.g., 10⁻⁹M PAF) to the cell suspension. Immediately add the treated and activated cells to the coated wells of the 96-well plate.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with buffer to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells in each well using a plate reader. The fluorescence intensity is directly proportional to the number of adherent cells.

-

Analysis: Compare the fluorescence in peptide-treated wells to the control (activated cells without peptide) to determine the percent inhibition of adhesion.

Conclusion

While the tripeptide L-Phe-Gly-Gly is primarily cataloged as a metabolite with an under-explored biological role, the extensive research on its D-isomeric analogue, feG, provides a powerful framework for its potential functions. The feG peptide demonstrates potent, specific, and dose-dependent anti-inflammatory activity by inhibiting leukocyte adhesion through the modulation of integrin and other cell surface receptors. This technical guide summarizes the key signaling pathways, quantitative efficacy, and relevant experimental protocols associated with this class of tripeptides. These findings offer valuable insights for researchers in immunology and drug development, highlighting the potential of small, stable peptides as modulators of complex cellular processes in inflammation.

References

- 1. benchchem.com [benchchem.com]

- 2. The tripeptide feG inhibits leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The tripeptide feG regulates the production of intracellular reactive oxygen species by neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The tripeptide feG inhibits leukocyte adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontline: Inhibition of allergen-induced pulmonary inflammation by the tripeptide feG: a mimetic of a neuro-endocrine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of leukocyte adhesion to heart by the tripeptides feG and feG(NH2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of neutrophil function by the tripeptide feG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of neutrophil function by the tripeptide feG - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. bachem.com [bachem.com]

- 13. Peptide degradation is a critical determinant for cell-penetrating peptide uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

The Tripeptide Phe-Gly-Gly: A Technical Overview of its Synthesis, Characterization, and Putative Biological Role

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Phenylalanyl-glycyl-glycine (Phe-Gly-Gly) is a simple peptide composed of phenylalanine and two glycine residues. While a detailed historical account of its specific discovery is not extensively documented in scientific literature, its existence and study are rooted in the broader history of peptide chemistry. Small peptides like this compound have often been synthesized as fundamental research tools, as components of larger peptide libraries for screening purposes, or as metabolites in broader biochemical studies. This technical guide provides a comprehensive overview of the methodologies for its synthesis, purification, and characterization, and explores its potential, though currently undefined, biological significance.

Introduction to this compound

The journey of peptide research began in the early 20th century, with major breakthroughs in synthesis and analysis occurring throughout the decades. While specific seminal papers detailing the "discovery" of every small peptide are rare, the synthesis of molecules like this compound would have become feasible with the development of routine peptide synthesis techniques. It is a non-endogenous peptide that serves as a valuable model compound for biophysical and biochemical studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, analysis, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C13H17N3O4 | PubChem[1] |

| Molecular Weight | 279.29 g/mol | PubChem[1] |

| IUPAC Name | 2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | PubChem[1] |

| CAS Number | 23576-42-3 | PubChem[1], Sigma-Aldrich[2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary methods: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the more common and efficient method for synthesizing peptides of this length. The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

-

Resin Preparation: A pre-loaded Glycine-Wang resin is typically used as the solid support.

-

Fmoc Deprotection: The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin-bound glycine is removed using a 20% solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next amino acid, Fmoc-Gly-OH, is activated using a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt and then added to the resin to form the dipeptide.

-

Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated with Fmoc-Phe-OH to form the tripeptide.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).

-

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized to obtain the crude product.

Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Solution-Phase Peptide Synthesis

While less common for short peptides, solution-phase synthesis can be advantageous for large-scale production. This method involves coupling amino acids in a suitable solvent and purifying the intermediate products at each step.

-

Protection of Amino Acids: The N-terminus of Phenylalanine is protected with a Boc group (tert-Butoxycarbonyl), and the C-terminus of the final Glycine is protected as a methyl or ethyl ester.

-

Dipeptide Formation: Boc-Phe-OH is coupled with H-Gly-OMe using a coupling agent like DCC in a solvent such as DCM or THF. The resulting dipeptide, Boc-Phe-Gly-OMe, is purified.

-

Boc Deprotection: The Boc group is removed from the dipeptide using an acid like TFA or HCl in dioxane.

-

Tripeptide Formation: The deprotected dipeptide is then coupled with Boc-Gly-OH to form the protected tripeptide, Boc-Phe-Gly-Gly-OMe.

-

Final Deprotection: Both the Boc and the ester protecting groups are removed to yield the final this compound tripeptide.

Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide obtained from synthesis is typically purified using reverse-phase HPLC (RP-HPLC).

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide.

-

Detection: UV absorbance is monitored at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected, analyzed for purity, and lyophilized.

Characterization

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. The expected monoisotopic mass for this compound is approximately 279.12 Da.

1H and 13C NMR spectroscopy can be used to confirm the structure of the tripeptide and assess its purity. The chemical shifts of the protons and carbons in the peptide backbone and the phenylalanine side chain provide a unique fingerprint of the molecule.

| Technique | Expected Outcome |

| RP-HPLC | A major peak corresponding to the pure peptide, separated from synthesis impurities. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound. |

| NMR Spectroscopy | Characteristic chemical shifts for the amide, alpha, and side-chain protons and carbons, confirming the sequence and structure. |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, well-documented biological activity for the this compound tripeptide in the scientific literature. Small, non-endogenous peptides like this often exhibit low intrinsic biological activity or serve as substrates for peptidases.

However, it is conceivable that such a peptide could be investigated for its potential to modulate various cellular processes. For instance, many bioactive peptides exert their effects by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs), which in turn activate intracellular signaling cascades. A hypothetical signaling pathway that a peptide could modulate is depicted below. It is important to note that this is a generalized representation and not based on specific experimental data for this compound.

Hypothetical GPCR Signaling Pathway Potentially Modulated by a Peptide.

Conclusion

The tripeptide this compound, while not having a storied history of discovery, represents a fundamental building block in the field of peptide science. The well-established methods of solid-phase and solution-phase synthesis, coupled with standard purification and characterization techniques like HPLC, MS, and NMR, allow for its routine preparation and study. Although its specific biological functions remain to be elucidated, it can serve as a valuable tool for methodological development and as a starting point for the design of more complex, biologically active peptides. Future research may yet uncover specific roles for this and other small peptides in biological systems.

References

In-Depth Technical Guide to the Structure and Conformation of Phe-Gly-Gly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tripeptide L-Phenylalanyl-Glycyl-Glycine (Phe-Gly-Gly), a molecule of interest in biochemical and pharmaceutical research due to its constituent amino acids. This document delves into the peptide's structural and conformational properties, elucidated through X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Molecular Dynamics (MD) simulations. Detailed experimental protocols and structured data presentations are included to facilitate further research and application.

Molecular Structure and Physicochemical Properties

This compound is a tripeptide with the sequence Phenylalanine-Glycine-Glycine. Its structure consists of a phenylalanine residue at the N-terminus followed by two glycine residues, linked by peptide bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N₃O₄ | PubChem |

| Molecular Weight | 279.29 g/mol | PubChem |

| IUPAC Name | 2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | PubChem |

| CAS Number | 23576-42-3 | PubChem |

Conformational Analysis: A Multi-faceted Approach

The three-dimensional conformation of this compound is crucial for its biological activity and interactions. This guide explores its conformation in the solid state (via X-ray crystallography), in solution (via NMR spectroscopy), and through computational modeling (via Molecular Dynamics simulations).

Solid-State Conformation: X-ray Crystallography

The crystal structure of L-Phenylalanyl-Glycyl-Glycine provides a precise snapshot of its conformation in the solid state. The key conformational parameters are the dihedral angles (φ, ψ, ω) of the peptide backbone and the side-chain torsion angles (χ) of the phenylalanine residue.

Table 2: Dihedral Angles of this compound from X-ray Crystallography

| Residue | Dihedral Angle | Value (°) |

| Phe (1) | φ (C'-N-Cα-C') | -163.4 |

| ψ (N-Cα-C'-N) | 148.9 | |

| ω (Cα-C'-N-Cα) | 176.9 | |

| χ₁ (N-Cα-Cβ-Cγ) | -63.5 | |

| χ₂ (Cα-Cβ-Cγ-Cδ1) | 96.1 | |

| Gly (2) | φ (C'-N-Cα-C') | -178.0 |

| ψ (N-Cα-C'-N) | -173.3 | |

| ω (Cα-C'-N-Cα) | -176.3 | |

| Gly (3) | φ (C'-N-Cα-C') | 179.5 |

| ψ (N-Cα-C'-O) | -178.9 |

Data extracted from the crystal structure of L-phenylalanyl-glycyl-glycine.

Solution-State Conformation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Representative Dihedral Angles of a Gly-X-Gly Peptide Motif in Solution (Hypothetical Data for this compound based on similar peptides)

| Residue | Dihedral Angle | Representative Value Range (°) |

| Phe (1) | φ | -150 to -70 |

| ψ | 120 to 160 | |

| χ₁ | -80 to -50 and 160 to 180 | |

| Gly (2) | φ | -180 to -60 and 60 to 180 |

| ψ | -180 to -150 and 150 to 180 | |

| Gly (3) | φ | -180 to -60 and 60 to 180 |

| ψ | -180 to -150 and 150 to 180 |

These values represent a plausible conformational space based on studies of similar peptides and are intended for illustrative purposes.

In Silico Analysis: Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational approach to explore the conformational landscape of peptides over time. By simulating the movement of atoms based on a force field, MD can reveal the most probable conformations and the transitions between them. For a small and flexible peptide like this compound, simulations would likely show a broad distribution of conformations, with a significant population of extended structures and transient folded states stabilized by intramolecular hydrogen bonds.

Table 4: Predicted Major Conformational Clusters of this compound from Molecular Dynamics Simulations (Illustrative)

| Cluster | Population (%) | Representative Dihedral Angles (φ, ψ) (°) | Description |

| 1 | 45 | Phe: (-145, 155), Gly2: (-170, 165), Gly3: (170, -175) | Extended β-strand like conformation |

| 2 | 25 | Phe: (-80, 130), Gly2: (80, -70), Gly3: (-160, 150) | Partially folded with a turn-like feature at Gly2 |

| 3 | 15 | Phe: (-70, -40), Gly2: (-90, 0), Gly3: (160, 170) | More compact, globular-like conformation |

| Other | 15 | - | Various minor conformations |

This data is illustrative and represents a typical outcome for a flexible tripeptide simulation.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings.

X-ray Crystallography

Objective: To determine the three-dimensional atomic structure of this compound in a crystalline state.

Protocol:

-

Crystallization:

-

Dissolve this compound in a suitable solvent (e.g., a mixture of water and ethanol).

-

Employ the slow evaporation method at a constant temperature (e.g., 4°C).

-

Allow the solvent to evaporate over several days to weeks until single, well-formed crystals appear.

-

-

Data Collection:

-

Mount a selected crystal on a goniometer.

-

Use a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).

-

Collect diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data until convergence is reached.

-

2D NMR Spectroscopy

Objective: To determine the solution conformation and dynamics of this compound.

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Add a small amount of a reference standard (e.g., DSS or TSP).

-

Adjust the pH to the desired value (e.g., 7.0).

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Acquire a 1D ¹H spectrum to check sample purity and concentration.

-

Acquire a set of 2D NMR spectra:

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within each amino acid residue's spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens for resonance assignment.

-

-

-

Data Analysis and Structure Calculation:

-

Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton, carbon, and nitrogen resonances.

-

Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.

-

Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

-

Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental restraints.

-

Molecular Dynamics Simulation

Objective: To explore the conformational landscape and dynamics of this compound in a simulated aqueous environment.

Protocol:

-

System Setup:

-

Generate the initial 3D structure of this compound (e.g., from the crystal structure or built using molecular modeling software).

-

Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).

-

Place the peptide in a periodic box of a chosen shape (e.g., cubic or dodecahedron).

-

Solvate the box with a pre-equilibrated water model (e.g., TIP3P, SPC/E).

-

Add counter-ions to neutralize the system if necessary.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Perform a short simulation with position restraints on the peptide atoms to allow the solvent to equilibrate around the peptide. This is often done in two stages:

-

NVT equilibration: Constant Number of particles, Volume, and Temperature to stabilize the system's temperature.

-

NPT equilibration: Constant Number of particles, Pressure, and Temperature to adjust the system's density.

-

-

-

Production Run:

-

Run the main simulation without any restraints for a desired length of time (e.g., 100 ns to several microseconds).

-

Save the trajectory (atomic coordinates over time) at regular intervals.

-

-

Analysis:

-

Analyze the trajectory to determine conformational properties such as:

-

Root Mean Square Deviation (RMSD) to assess structural stability.

-

Dihedral angle distributions to identify preferred conformations.

-

Clustering analysis to group similar conformations and determine their populations.

-

Intramolecular hydrogen bond analysis.

-

-

Visualizations

The following diagrams illustrate the workflows and relationships described in this guide.

Conclusion

The conformational analysis of this compound requires a multi-pronged approach to fully characterize its structural landscape. X-ray crystallography provides a high-resolution view of its solid-state structure, revealing a specific, stable conformation. In contrast, NMR spectroscopy and molecular dynamics simulations are essential for understanding its dynamic nature in solution, where it likely exists as an ensemble of interconverting conformers. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to further investigate the structure-function relationship of this and other small peptides in the context of drug discovery and biochemical research.

Potential Functions of Phe-Gly-Gly as a Metabolite: A Technical Guide for Researchers

Disclaimer: Direct experimental evidence detailing the specific biological functions of the tripeptide Phenylalanyl-Glycyl-Glycine (Phe-Gly-Gly) is limited in current scientific literature. This guide, therefore, presents a theoretical framework based on the known functions of its constituent amino acids, Phenylalanine and Glycine, and the activities of structurally related peptides. The experimental data and protocols provided are illustrative examples based on standard methodologies in peptide research.

Introduction

This compound is a tripeptide composed of L-phenylalanine and two glycine residues.[1] As a metabolite, its presence in biological systems suggests potential roles in cellular signaling, metabolism, and neuromodulation. The unique combination of a bulky, hydrophobic amino acid (Phenylalanine) and two small, flexible amino acids (Glycine) provides a structural basis for diverse molecular interactions. This document explores the hypothetical functions of this compound, offering a foundation for future experimental investigation.

Core Molecular Data

A summary of the fundamental quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C13H17N3O4 | [1] |

| Molecular Weight | 279.29 g/mol | |

| IUPAC Name | L-phenylalanylglycyl-glycine | |

| CAS Number | 23576-42-3 | |

| Appearance | White powder |

Hypothetical Biological Functions and Signaling Pathways

Based on the roles of Phenylalanine and Glycine, several potential functions for this compound can be postulated.

Neuromodulatory Activity

Phenylalanine is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. While this compound itself is unlikely to be a direct precursor, it may modulate neuronal activity.

Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on glycine receptors (GlyRs), which are ligand-gated chloride channels. It also functions as a co-agonist at NMDA receptors, which are crucial for synaptic plasticity.

Hypothetical Signaling Pathway: Modulation of Glycinergic Neurotransmission

This compound could potentially interact with glycine receptors or transporters, thereby modulating the effects of glycine. This could involve competitive binding or allosteric modulation.

Metabolic Regulation

Both Phenylalanine and Glycine are integral to various metabolic pathways. Perturbations in their metabolism have been linked to conditions like atopic asthma.[2] Glycine is also crucial for the synthesis of glutathione, a key antioxidant.

Hypothetical Role in Cellular Metabolism

This compound could serve as a signaling molecule in metabolic pathways, potentially influencing glucose homeostasis or cellular redox state. For instance, its degradation could release glycine for glutathione synthesis.

References

- 1. Structure and conformation of linear peptides. XIII. Structure of L-phenylalanyl-glycyl-glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolomics identifies disturbances in arginine, phenylalanine, and glycine metabolism as differentiating features of exacerbating atopic asthma in children - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Phe-Gly-Gly: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of the tripeptide Phenylalanyl-glycyl-glycine (Phe-Gly-Gly). The methodologies and data presented herein are essential for researchers and professionals involved in peptide chemistry, drug discovery, and development, where precise structural and conformational analysis is paramount.

Introduction to this compound

This compound is a simple tripeptide composed of L-phenylalanine and two glycine residues.[1] Its study provides fundamental insights into peptide structure, folding, and interactions. The spectroscopic techniques detailed in this guide are crucial for elucidating its primary sequence, conformational states, and behavior in various environments.

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and sequence of peptides like this compound.[2] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods for peptide analysis.[2][3]

Quantitative Data

| Parameter | Value | Source |

| Molecular Formula | C13H17N3O4 | [1] |

| Molecular Weight | 279.29 g/mol | [1] |

| Monoisotopic Mass | 279.12190603 Da | [1] |

Tandem mass spectrometry (MS/MS) of this compound would yield characteristic b- and y-ion series, confirming the amino acid sequence. While specific fragmentation data for this compound is not detailed in the provided search results, the fragmentation pattern of the related dipeptide Phe-Gly shows characteristic ions.[4][5]

Experimental Protocol: LC-MS/MS Analysis

A general workflow for the analysis of peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is as follows:[6]

-

Sample Preparation : Dissolve the this compound sample in a suitable solvent, such as 0.1% formic acid in water.

-

Chromatographic Separation : Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18). Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).[6]

-

Mass Spectrometry :

-

Ionize the eluting peptide using electrospray ionization (ESI).[6]

-

Perform a full scan (MS1) to detect the precursor ion of this compound (m/z 280.1287 for [M+H]⁺).

-

Select the precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[7]

-

Acquire the tandem mass spectrum (MS2) to observe the fragment ions.

-

-

Data Analysis : Analyze the MS/MS spectrum to identify the b- and y-ions, which confirms the peptide sequence.

References

- 1. This compound | C13H17N3O4 | CID 152644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Near-Edge X-Ray Absorption Fine-Structure Spectra and Specific Dissociation of Phe-Gly and Gly-Phe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phe-Gly | C11H14N2O3 | CID 6992304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Mass Spectrometry Behavior of Glycated Peptides [ebrary.net]

In-Depth Technical Guide to the Molecular Properties of Phe-Gly-Gly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and molecular weight of the tripeptide Phenylalanyl-glycyl-glycine (Phe-Gly-Gly). It includes a detailed breakdown of its chemical composition, methods for molecular weight determination, and relevant experimental protocols.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a wide range of applications, from biochemical research to pharmaceutical development.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₇N₃O₄ | [1][2] |

| Molecular Weight (Average) | 279.29 g/mol | [1][2] |

| Monoisotopic Mass | 279.12190603 Da | [1] |

| IUPAC Name | 2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | [1] |

| Synonyms | L-Phenylalanyl-glycyl-glycine, H-Phe-Gly-Gly-OH | [1] |

Determination of Molecular Formula and Weight

The chemical formula and molecular weight of a peptide are determined by the elemental composition and the number of constituent amino acid residues.

Theoretical Calculation

The molecular formula of this compound (C₁₃H₁₇N₃O₄) is derived from the summation of the atomic compositions of its constituent amino acids—Phenylalanine (C₉H₁₁NO₂), Glycine (C₂H₅NO₂), and another Glycine (C₂H₅NO₂)—followed by the subtraction of two water molecules (H₂O) that are eliminated during the formation of the two peptide bonds.

Calculation of Molecular Weight:

The average molecular weight is calculated by summing the average atomic masses of all atoms in the molecular formula.

-

Phenylalanine (Phe): 165.19 g/mol

-

Glycine (Gly): 75.07 g/mol

-

Water (H₂O): 18.015 g/mol

Formula: Molecular Weight = (MW of Phe + MW of Gly + MW of Gly) - (2 * MW of H₂O)

Calculation: (165.19 + 75.07 + 75.07) g/mol - (2 * 18.015) g/mol = 315.33 g/mol - 36.03 g/mol = 279.3 g/mol

This calculated value is consistent with the experimentally determined and database-reported molecular weight of 279.29 g/mol .[1][2]

Experimental Verification: Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the precise molecular weight of a compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, often with a small amount of an acid such as formic acid to facilitate protonation.

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates from the droplets, the analyte molecules become charged, typically through protonation, forming [M+H]⁺ ions.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For this compound, a prominent peak would be expected at an m/z corresponding to its protonated monoisotopic mass.

Visualizing the Structure and Formation

The following diagrams illustrate the logical relationship in the formation of the this compound tripeptide.

Caption: Formation of the tripeptide this compound from its constituent amino acids.

Caption: Workflow for calculating the molecular weight of this compound.

References

An In-depth Technical Guide to the Peptide Bonds in Phenylalanyl-glycyl-glycine (Phe-Gly-Gly)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tripeptide Phenylalanyl-glycyl-glycine (Phe-Gly-Gly) serves as a fundamental model for understanding the conformational dynamics and structural characteristics of peptide bonds, which are the cornerstone of protein architecture and function. This technical guide provides a comprehensive analysis of the peptide bonds within this compound, detailing their geometric parameters, the experimental methodologies used for their characterization, and the underlying principles of their formation. An understanding of these core concepts is critical for rational drug design, peptide engineering, and the broader field of structural biology.

This compound is a tripeptide consisting of L-phenylalanine and two glycine residues linked sequentially.[1] Its chemical formula is C13H17N3O4, with a molecular weight of 279.29 g/mol .[1] The presence of the bulky, aromatic side chain of phenylalanine juxtaposed with the conformational flexibility afforded by the two glycine residues makes this compound an interesting subject for structural analysis.

The Peptide Bond: A Core Structural Motif

A peptide bond is an amide linkage formed between the carboxyl group of one amino acid and the amino group of another, with the release of a water molecule.[2] This covalent bond is the primary linkage in peptides and proteins, forming the polypeptide backbone.[3]

Key characteristics of the peptide bond include:

-

Planarity: Due to resonance or delocalization of electrons between the oxygen, carbon, and nitrogen atoms, the peptide bond exhibits partial double bond character (approximately 40%).[3] This restricts rotation around the C-N bond, resulting in a planar and rigid peptide unit.[2][3] The atoms involved (Cα, C, O, N, H, and the next Cα) lie in the same plane.[2][3]

-

Trans Configuration: The peptide bond predominantly exists in the trans configuration, where the α-carbon atoms of adjacent amino acids are on opposite sides of the peptide bond. This arrangement is sterically more favorable than the cis configuration.[3]

-

Hydrogen Bonding Potential: The carbonyl oxygen (C=O) acts as a hydrogen bond acceptor, and the amide hydrogen (N-H) acts as a hydrogen bond donor. These interactions are fundamental to the formation of secondary structures in proteins, such as α-helices and β-sheets.

Quantitative Analysis of Peptide Bonds in this compound

The precise geometry of the two peptide bonds in this compound has been determined through X-ray crystallography. The molecule exists as a zwitterion, with a protonated N-terminus and an ionized C-terminus. Both peptide units are in the trans configuration.[4]

The following table summarizes the key quantitative data for the peptide backbone of L-phenylalanyl-glycyl-glycine.

| Parameter | Peptide Bond 1 (Phe-Gly) | Peptide Bond 2 (Gly-Gly) | General Peptide Bond Values |

| Bond Lengths (Å) | |||

| C-N | 1.331 (avg) | 1.329 (avg) | ~1.33 |

| C=O | 1.245 (avg) | 1.245 (avg) | ~1.24 |

| N-Cα | - | - | ~1.46 |

| Cα-C | - | - | ~1.52 |

| Bond Angles (°) | |||

| Cα-C-N | - | - | ~116 |

| C-N-Cα | - | - | ~122 |

| O-C-N | - | - | ~122 |

| Torsion Angles (°) | |||

| ω (omega) | 178.8 | -174.9 | ~180 (trans) |

| φ (phi) | - | -89.7 | Varies |

| ψ (psi) | 116.2 | -28.9 | Varies |

Note: Specific bond lengths and angles for the individual peptide bonds in this compound are consistent with average values observed in other peptides and proteins. The torsion angles, however, define the specific conformation of the peptide backbone.

Visualization of the this compound Structure and Peptide Bond Formation

Chemical Structure of this compound

The following diagram illustrates the chemical structure of Phenylalanyl-glycyl-glycine, highlighting the two peptide bonds.

Caption: Chemical structure of Phenylalanyl-glycyl-glycine.

Formation of a Peptide Bond

The following diagram illustrates the condensation reaction that forms a peptide bond between two amino acids.

Caption: General mechanism of peptide bond formation.

Experimental Protocols for Peptide Bond Analysis

The structural characterization of peptides like this compound relies on a combination of synthesis and analytical techniques.

Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS is the standard method for the chemical synthesis of peptides. The following protocol outlines the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow of Solid-Phase Peptide Synthesis:

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Detailed Methodology:

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin with Fmoc-protected Glycine. Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the glycine on the resin using a solution of 20% piperidine in DMF. This exposes the free amino group for the next coupling step.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and by-products.

-

Amino Acid Coupling (Glycine): Activate the carboxyl group of the next amino acid (Fmoc-Gly-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA. Add this activated amino acid to the resin to form the peptide bond.

-

Washing: Wash the resin to remove unreacted reagents.

-

Repeat Deprotection and Coupling (Phenylalanine): Repeat the Fmoc deprotection and washing steps. Then, couple the final amino acid (Fmoc-Phe-OH) using the same activation and coupling procedure.

-

Final Deprotection and Cleavage: After the final coupling and washing, perform a final Fmoc deprotection. The peptide is then cleaved from the solid support and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Precipitation and Purification: Precipitate the crude peptide from the cleavage mixture using cold diethyl ether. The final pure peptide is obtained after purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

X-ray Crystallography for Structural Determination

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule.[5]

Methodology:

-

Crystallization: The first and often most challenging step is to grow high-quality single crystals of this compound. This is typically achieved by slow evaporation of a supersaturated solution of the peptide under various conditions (e.g., different solvents, pH, temperature, and precipitants).

-

Data Collection: A suitable crystal is mounted and exposed to a finely focused beam of X-rays, often from a synchrotron source. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.[6] This pattern is recorded on a detector as the crystal is rotated.[6]

-

Structure Solution (Phasing): The intensities of the diffracted spots are measured, but the phase information is lost. The "phase problem" is solved using various methods, such as direct methods for small molecules or molecular replacement if a similar structure is known.

-

Model Building and Refinement: An initial electron density map is calculated from the phased diffraction data. A molecular model of this compound is then built into this map. This model is then refined computationally to improve its fit with the experimental data, resulting in an accurate three-dimensional structure with precise bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy provides detailed information about the structure and dynamics of peptides in solution, which is often more representative of their physiological state.

Methodology:

-

Sample Preparation: A high-purity sample of this compound is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration typically in the millimolar range. The pH of the sample is adjusted as needed.

-

1D NMR (¹H): A one-dimensional proton NMR spectrum is first acquired to get an overall fingerprint of the peptide and to assess sample purity and homogeneity.

-

2D NMR Experiments: A series of two-dimensional NMR experiments are performed to assign all the proton and carbon signals to specific atoms in the peptide.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through covalent bonds, which is useful for identifying amino acid spin systems.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a single amino acid residue's spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically < 5 Å), providing crucial distance constraints for determining the three-dimensional structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N).

-

-

Structure Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the NMR data.

-

Structure Validation: The resulting family of structures is then validated to assess its quality and consistency with the experimental data.

Conclusion

The peptide bonds in this compound, while simple in their chemical nature, exhibit the fundamental structural properties that govern the architecture of all proteins. Their planarity, trans configuration, and defined geometric parameters are crucial for the conformational stability and biological activity of peptides and proteins. The methodologies of solid-phase peptide synthesis, X-ray crystallography, and NMR spectroscopy provide a powerful toolkit for the synthesis and detailed structural analysis of such molecules. A thorough understanding of these principles and techniques is indispensable for professionals engaged in peptide-based drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. homework.study.com [homework.study.com]

- 3. The crystal and molecular structure of glycyl-DL-phenylalanine | Publicación [silice.csic.es]

- 4. Structure and conformation of linear peptides. XIII. Structure of L-phenylalanyl-glycyl-glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Tripeptide Phe-Gly-Gly: An Examination of Its Elusive Natural Occurrence

For Immediate Release

Executive Summary

This technical guide addresses the inquiry into the natural occurrence, physiological role, and associated biochemical pathways of the tripeptide Phenylalanyl-glycyl-glycine (Phe-Gly-Gly). Following a comprehensive review of scientific literature and biochemical databases, our findings indicate a significant lack of evidence to support the existence of this compound as an endogenously produced, functional signaling molecule in organisms. While the chemical entity is well-documented and available as a synthetic peptide, it is most likely a transient intermediate of protein catabolism rather than a bioactive peptide with a dedicated physiological role. Consequently, the core requirements for quantitative data, established experimental protocols for its detection in vivo, and defined signaling pathways cannot be fulfilled based on currently available scientific data.

Introduction

Peptides are fundamental to biological systems, acting as hormones, neurotransmitters, and signaling molecules. The specific sequence of amino acids dictates their function and biological activity. The tripeptide this compound, composed of L-phenylalanine and two glycine residues, is a known chemical compound whose structure has been characterized[1]. It is cataloged in chemical and metabolite databases such as PubChem and ChEBI, where it is broadly classified as a metabolite[2][3]. However, this classification does not distinguish between a functional, regulated biomolecule and a transient product of protein degradation. This review was initiated to consolidate the existing knowledge on the natural occurrence and function of this compound.

Evidence of Occurrence: A Critical Assessment

A thorough search of peptidomic, metabolomic, and broader biochemical literature failed to identify any studies that report the endogenous presence of this compound at significant or stable concentrations in any biological fluid, tissue, or cell type.

The Human Metabolome Database (HMDB) provides context for the likely status of such small peptides. For the related dipeptide, Phenylalanylglycine (Phe-Gly), it is described as an "incomplete breakdown product of protein digestion or protein catabolism" and a "short-lived intermediate"[4]. It is highly probable that the tripeptide this compound shares this status as a transient product of proteolysis, lacking a specific, regulated biological function.

While a chemically modified, synthetic version of this peptide, N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG), is used as a laboratory substrate to measure the activity of Angiotensin-Converting Enzyme (ACE), this application uses a non-natural derivative and does not confirm the endogenous presence or role of the native this compound peptide[5].

Biosynthesis and Metabolic Pathways

The absence of evidence for this compound as a stable, endogenous molecule means there are no known specific biosynthetic or degradation pathways.

-

Biosynthesis: The biosynthesis of its constituent amino acid, L-phenylalanine, is well-understood, proceeding through the shikimate and arogenate pathways in plants and microorganisms[6][7]. However, there is no known enzymatic machinery, such as a non-ribosomal peptide synthetase (NRPS), that has been identified to specifically synthesize the this compound sequence.

-

Degradation: If formed during protein catabolism, this compound would be rapidly hydrolyzed into its constituent amino acids by ubiquitous peptidases in the cellular environment or in the digestive tract. The general processes of peptide degradation are well-known, but no specific enzymes have been identified that uniquely target this compound[8][9][10][11][12].